molecular formula C9H7ClN4O B13855448 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile

3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile

Cat. No.: B13855448
M. Wt: 222.63 g/mol
InChI Key: FJONOKRUBPSMDC-UHFFFAOYSA-N
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Description

3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile is a chemical compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chloro-substituted pyrrolopyrimidine ring fused with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and robustness. This method involves the use of microwave irradiation to accelerate the reaction rates and improve yields. The chemical structure of the synthesized compound is confirmed using spectral and elemental analyses as well as single-crystal X-ray diffraction .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.

    Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with amines can yield amino-substituted derivatives, while Suzuki coupling can produce biaryl compounds .

Scientific Research Applications

3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinase CK1ε, which plays a role in various cellular processes, including cell cycle regulation and apoptosis. The compound’s ability to bind to this kinase and inhibit its activity contributes to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile apart from similar compounds is its specific combination of a chloro-substituted pyrrolopyrimidine ring and a nitrile group

Properties

Molecular Formula

C9H7ClN4O

Molecular Weight

222.63 g/mol

IUPAC Name

3-(4-chloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)-3-oxopropanenitrile

InChI

InChI=1S/C9H7ClN4O/c10-8-6-2-4-14(7(15)1-3-11)9(6)13-5-12-8/h5H,1-2,4H2

InChI Key

FJONOKRUBPSMDC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C(=NC=N2)Cl)C(=O)CC#N

Origin of Product

United States

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